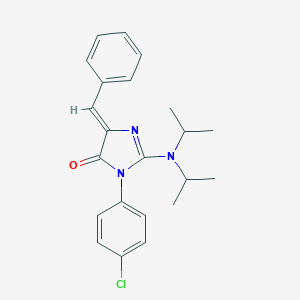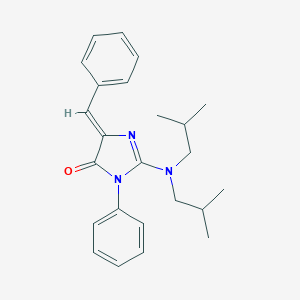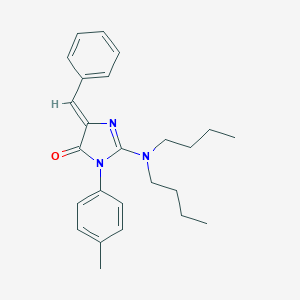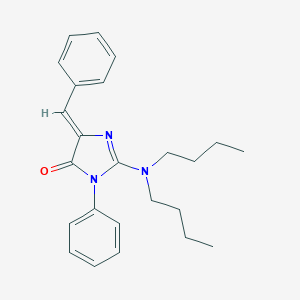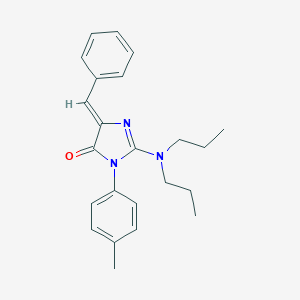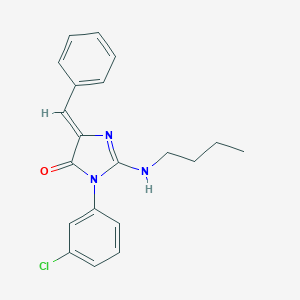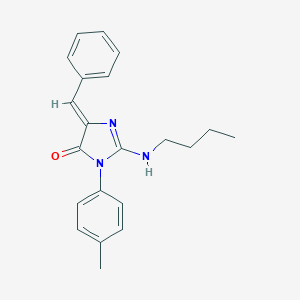![molecular formula C21H24O2 B295996 4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde, commonly known as HPPVB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HPPVB belongs to the family of benzaldehyde derivatives and is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of HPPVB is not fully understood. However, it is believed that HPPVB acts as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
HPPVB has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be rapidly metabolized and eliminated from the body. Additionally, HPPVB has been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HPPVB in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and other compounds. Additionally, HPPVB has low toxicity and minimal side effects, making it a safe option for use in animal studies. However, one limitation of using HPPVB is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of HPPVB in scientific research. One potential application is in the development of new cancer treatments, particularly in photodynamic therapy. Additionally, HPPVB may have potential applications in the development of new fluorescent probes for detecting other compounds. Further research is needed to fully understand the mechanism of action of HPPVB and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of HPPVB involves a series of chemical reactions. The first step involves the reaction of 4-hydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate to form 4-(hexyloxy)benzaldehyde. This intermediate is then reacted with 4-bromoacetophenone in the presence of sodium hydride to form 4-{2-[4-(hexyloxy)phenyl]vinyl}benzaldehyde. The final product is obtained through purification and isolation processes.
Scientific Research Applications
HPPVB has potential applications in various scientific research fields. It has been used as a fluorescent probe for detecting metal ions such as copper and zinc. HPPVB has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, HPPVB has been utilized as a building block for the synthesis of other organic compounds.
Properties
Molecular Formula |
C21H24O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-hexoxyphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C21H24O2/c1-2-3-4-5-16-23-21-14-12-19(13-15-21)7-6-18-8-10-20(17-22)11-9-18/h6-15,17H,2-5,16H2,1H3/b7-6+ |
InChI Key |
WOTNDWGZTNOHMR-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


